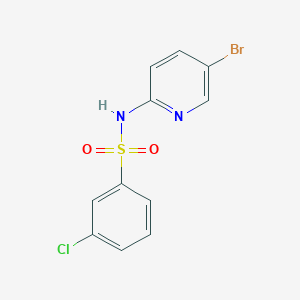![molecular formula C18H19BrN6O3 B10967986 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10967986.png)
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a compound with a complex structure, combining pyrazole, benzamide, and nitro groups. Let’s break it down:
Pyrazole: A five-membered heterocyclic ring containing two nitrogen atoms.
Benzamide: A benzene ring attached to an amide functional group. Benzamides have been studied for their potential in drug development.
Nitro group: The presence of a nitro group (NO₂) often imparts reactivity and biological activity to compounds.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Substitution reactions: The bromo and nitro groups can participate in substitution reactions.
Reduction reactions: Reduction of the nitro group to an amino group.
Oxidation reactions: Oxidation of the pyrazole ring or other functional groups.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with modified substituents or functional groups.
Scientific Research Applications
Research on this compound’s applications spans several fields:
Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or antitumor agent.
Chemistry: Explore its reactivity and use as a building block for other compounds.
Biology: Study its effects on cellular processes and pathways.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited information, exploring structurally related compounds (e.g., other pyrazole derivatives) can highlight its uniqueness.
Properties
Molecular Formula |
C18H19BrN6O3 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H19BrN6O3/c1-12-17(19)13(2)24(22-12)8-7-20-18(26)15-5-3-14(4-6-15)10-23-11-16(9-21-23)25(27)28/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,26) |
InChI Key |
CAMXTOSIDRTZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-])C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


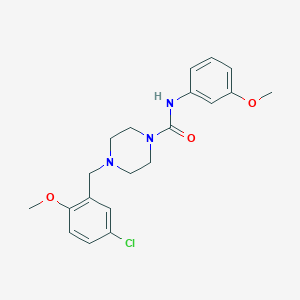
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10967922.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B10967923.png)
![Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10967927.png)
![N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B10967930.png)
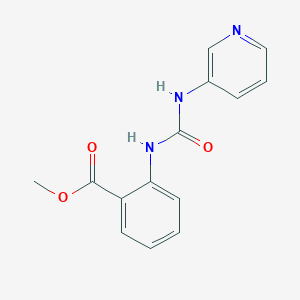
![N-cyclopentyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B10967937.png)

![3-benzyl-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10967943.png)
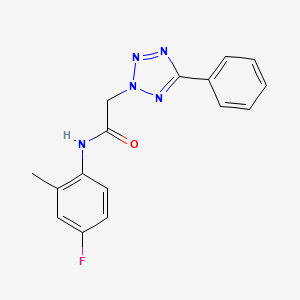
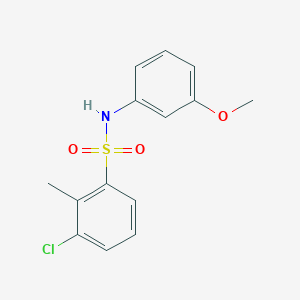
![2-{[(Pentafluorophenyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10967966.png)
![1-acetyl-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]piperidine-4-carboxamide](/img/structure/B10967974.png)
